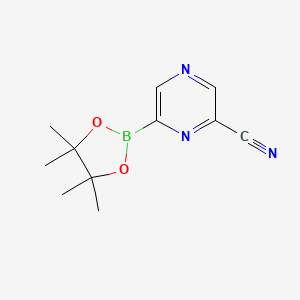

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine-2-carbonitrile

Description

Chemical Structure and Properties 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carbonitrile is an organoboron compound featuring a pyrazine ring substituted with a cyano (-CN) group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 5. Its molecular formula is C₁₁H₁₄BN₃O₂, with a molecular weight of 220.08 g/mol . The dioxaborolane group enhances solubility in organic solvents (e.g., tetrahydrofuran, dichloromethane) and facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

The compound is primarily utilized in medicinal chemistry and materials science as a building block for constructing complex molecules, such as kinase inhibitors or conjugated polymers .

Properties

Molecular Formula |

C11H14BN3O2 |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carbonitrile |

InChI |

InChI=1S/C11H14BN3O2/c1-10(2)11(3,4)17-12(16-10)9-7-14-6-8(5-13)15-9/h6-7H,1-4H3 |

InChI Key |

HSHMPQNTGLWSJK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine-2-carbonitrile typically involves the borylation of a pyrazine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The dioxaborolane group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in cross-coupling reactions.

Major Products

Oxidation: Pyrazine oxides.

Reduction: Amino-pyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the coupling partner.

Scientific Research Applications

Synthetic Applications

Catalyst in Organic Synthesis

One of the primary applications of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine-2-carbonitrile is its role as a catalyst in various organic reactions. It has been utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Precursor for Drug Development

The compound serves as a precursor for synthesizing novel pyrazole derivatives that exhibit diverse biological activities. Pyrazole derivatives have been reported to possess antimicrobial, anti-inflammatory, antiviral, antidiabetic, and anticancer properties. Research indicates that modifications to the pyrazole ring can lead to enhanced pharmacological profiles .

Biological Applications

Pharmacological Activity

Recent studies have highlighted the potential of pyrazole derivatives synthesized from 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine-2-carbonitrile to exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines (e.g., K562 and MCF-7), showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study: Anticancer Activity

A notable study involved synthesizing a series of pyrazole derivatives from this compound and evaluating their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also demonstrated selectivity towards cancer cells over normal cells. This selectivity is crucial for developing targeted cancer therapies .

Summary Table of Applications

| Application Type | Description |

|---|---|

| Catalytic Role | Used in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules. |

| Pharmaceutical Precursor | Serves as a starting material for synthesizing bioactive pyrazole derivatives. |

| Anticancer Activity | Exhibits significant cytotoxic effects against various cancer cell lines in laboratory studies. |

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine-2-carbonitrile largely depends on its application. In cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. The nitrile group can participate in various reactions, providing versatility in synthetic applications .

Comparison with Similar Compounds

Key Differentiators

Reactivity in Cross-Coupling :

- The pyrazine derivative exhibits faster Suzuki-Miyaura coupling rates compared to pyridine analogs due to the electron-deficient nature of the pyrazine ring, which enhances oxidative addition with palladium catalysts .

- Steric hindrance in phenyl-substituted analogs (e.g., 2-(3-...phenyl)pyrazine) reduces coupling efficiency .

Biological Activity :

- Indazole derivatives (e.g., 1-Methyl-3-...indazole-5-carbonitrile) demonstrate superior binding to ATP pockets in kinases compared to pyrazine-based compounds, making them preferred in anticancer drug design .

- The absence of boron in 3-Chloro-5,6-diphenylpyrazine-2-carbonitrile limits its utility in boron neutron capture therapy (BNCT) but expands its role in halogen-based medicinal chemistry .

Solubility and Stability :

- The dioxaborolane group in all boron-containing analogs improves solubility in organic solvents, critical for homogeneous reaction conditions. However, pyrazine derivatives show better aqueous stability than pyridine counterparts due to reduced Lewis acidity of the boron center .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- IUPAC Name : 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carbonitrile

- Molecular Formula : C11H15BN4O2

- CAS Number : 2751661-06-8

- Molecular Weight : 246.08 g/mol

The biological activity of this compound can be attributed to its unique structural features that allow it to interact with various biological targets. The dioxaborole moiety is known for its ability to form stable complexes with transition metals and participate in catalytic processes, which may enhance the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds containing pyrazine rings have shown efficacy against various bacterial strains.

- Anticancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effects of pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine-2-carbonitrile exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL against resistant strains .

Anticancer Activity

In vitro studies demonstrated that certain pyrazine derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis and modulation of cell cycle regulators .

Enzyme Inhibition

Research has shown that similar compounds can act as selective inhibitors for various kinases involved in cancer signaling pathways. For instance, a derivative was found to selectively inhibit Aurora-A kinase with an IC50 value indicating significant potency .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.